molecular formula C43H76O8 B12101454 4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid

4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid

Cat. No.: B12101454
M. Wt: 721.1 g/mol
InChI Key: VZGIZLLBNVAMQT-XPWSMXQVSA-N
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Description

4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid is a complex organic compound with a molecular formula of C43H76O8 This compound is characterized by its long-chain fatty acid esters and a central oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid typically involves esterification reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification with octadec-9-enoic acid under controlled conditions. The reaction is usually catalyzed by acid or base catalysts to facilitate the formation of ester bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release fatty acids, which can then participate in various metabolic pathways. The oxobutanoic acid moiety may also interact with enzymes involved in oxidative metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid
  • This compound derivatives
  • Other long-chain fatty acid esters

Uniqueness

The uniqueness of this compound lies in its specific ester and oxobutanoic acid structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C43H76O8

Molecular Weight

721.1 g/mol

IUPAC Name

4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid

InChI

InChI=1S/C43H76O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(46)49-37-39(38-50-42(47)36-35-40(44)45)51-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38H2,1-2H3,(H,44,45)/b19-17+,20-18+

InChI Key

VZGIZLLBNVAMQT-XPWSMXQVSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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